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Compound of Interest

Compound Name:

(2-

(Morpholinomethyl)phenyl)methan

ol

Cat. No.: B150939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound (2-(Morpholinomethyl)phenyl)methanol. Due to the limited availability of

experimentally verified spectra in public databases and literature, this guide presents predicted

data based on the analysis of its constituent functional groups. It also includes standardized

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, which are crucial for the structural elucidation and

characterization of this molecule.

Chemical Structure and Properties
IUPAC Name: (2-(Morpholinomethyl)phenyl)methanol

Molecular Formula: C₁₂H₁₇NO₂

Molecular Weight: 207.27 g/mol

CAS Number: 91271-63-5
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Spectroscopic Data (Predicted)
The following tables summarize the anticipated spectroscopic data for (2-
(Morpholinomethyl)phenyl)methanol. These values are estimations based on the typical

spectral characteristics of the morpholine, substituted benzene, and benzyl alcohol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.20 - 7.50 Multiplet 4H
Aromatic protons

(C₆H₄)

~4.60 Singlet 2H -CH₂OH

~3.70 Triplet 4H Morpholine (-O-CH₂-)

~3.60 Singlet 2H Ar-CH₂-N

~2.50 Triplet 4H Morpholine (-N-CH₂-)

~2.40 Singlet (broad) 1H -OH

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

~140 Aromatic C (quaternary, C-C)

~135 Aromatic C (quaternary, C-C)

~127 - 130 Aromatic CH

~67 Morpholine (-O-CH₂)

~63 -CH₂OH

~61 Ar-CH₂-N

~53 Morpholine (-N-CH₂)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch (alcohol)

3050 - 3000 Medium C-H stretch (aromatic)

2950 - 2800 Medium-Strong C-H stretch (aliphatic)

1600, 1490, 1450 Medium C=C stretch (aromatic ring)

1250 - 1000 Strong C-O stretch (alcohol and ether)

1115 Strong C-N stretch (aliphatic amine)

760 - 740 Strong
C-H bend (ortho-disubstituted

aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)
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m/z Interpretation

207 [M]⁺ (Molecular ion)

190 [M - OH]⁺

176 [M - CH₂OH]⁺

100 [Morpholinomethyl cation, C₅H₁₀NO]⁺

86 [Morpholine fragment, C₄H₈N]⁺

77 [Phenyl cation, C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound such as (2-(Morpholinomethyl)phenyl)methanol.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of

scans to obtain a good signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum

and enhance sensitivity. A larger number of scans is usually required due to the lower

natural abundance of the ¹³C isotope.

Data Processing:

The raw data (Free Induction Decay, FID) is subjected to Fourier transformation.

The resulting spectrum is phase- and baseline-corrected.

Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual

solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation:

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample

with dry potassium bromide and pressing the mixture into a thin disk.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.

For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed

directly on the ATR crystal.

Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the empty sample compartment (or the pure KBr pellet/salt

plate) is recorded first.

The sample is then placed in the beam path, and the sample spectrum is acquired.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Sample Preparation:

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Data Acquisition:

The mass spectrum is typically obtained using a mass spectrometer with an Electron

Ionization (EI) or Electrospray Ionization (ESI) source.

The sample is introduced into the ion source, where it is ionized.

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

The detector records the abundance of each ion.

Data Analysis:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce

the structure of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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